molecular formula C26H20FN3O2S B2963486 N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 872205-75-9

N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2963486
CAS RN: 872205-75-9
M. Wt: 457.52
InChI Key: PDTLWDPGMPTXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H20FN3O2S and its molecular weight is 457.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds with similar structural features have been synthesized for use as selective radioligands in Positron Emission Tomography (PET) imaging. For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa), with fluorine atoms in their structure allowing labeling with fluorine-18 for in vivo imaging. Such compounds are designed to enable the study of neuroinflammatory processes, indicating potential applications of related compounds in neuroscience research and diagnostic imaging (Dollé et al., 2008).

Heterocyclic Compound Synthesis

Research on the synthesis of polyfunctionally substituted heterocyclic compounds, including pyrimidines, pyrazolo, chromeno, and thiophenes, highlights the versatility of related compounds in organic synthesis. These studies often aim to develop new methods for constructing complex molecules that could have applications in drug discovery and material science. The reactivity of related compounds toward various reagents and their potential to give rise to diverse heterocyclic structures is of significant interest in synthetic chemistry (Elian et al., 2014).

Molecular Docking and Drug Design

Compounds with fluorophenyl and pyrimidine moieties have been explored for their potential in drug design, including the investigation of their binding affinity to specific protein targets through molecular docking studies. For example, novel antiviral molecules with similar structures have been synthesized and characterized, with their antiviral potency investigated against specific proteins of interest, such as SARS-CoV-2 protease. This underscores the potential application of the compound in the design and development of new therapeutic agents (Mary et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Research on novel isoxazolyl pyrimidoquinolines and chromenopyrimidinones has demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities. Such studies suggest that compounds with similar structural frameworks could be valuable in the development of new pharmaceuticals with potential applications in treating infections and inflammatory conditions (Rajanarendar et al., 2012).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2S/c1-16-10-12-17(13-11-16)24-29-25-19(14-18-6-2-5-9-22(18)32-25)26(30-24)33-15-23(31)28-21-8-4-3-7-20(21)27/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTLWDPGMPTXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.